molecular formula C16H11ClO3 B11668619 7-[(4-chlorophenyl)methoxy]-2H-chromen-2-one

7-[(4-chlorophenyl)methoxy]-2H-chromen-2-one

Cat. No.: B11668619
M. Wt: 286.71 g/mol
InChI Key: BAVJMUHAPDEZIZ-UHFFFAOYSA-N
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Description

7-[(4-Chlorophenyl)methoxy]-2H-chromen-2-one is a synthetic organic compound belonging to the class of coumarins Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-[(4-chlorophenyl)methoxy]-2H-chromen-2-one typically involves the reaction of 4-chlorophenol with 7-hydroxy-2H-chromen-2-one in the presence of a suitable base, such as potassium carbonate, and a solvent like acetone. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 7-[(4-Chlorophenyl)methoxy]-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-[(4-Chlorophenyl)methoxy]-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-[(4-chlorophenyl)methoxy]-2H-chromen-2-one involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

  • 7-Hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one
  • 3-(3-Chlorophenyl)-7-hydroxy-2H-chromen-2-one
  • 7-Hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one

Comparison: Compared to its analogs, 7-[(4-chlorophenyl)methoxy]-2H-chromen-2-one exhibits unique properties due to the presence of the 4-chlorophenylmethoxy group. This substituent enhances its lipophilicity and may influence its biological activity and interaction with molecular targets. The compound’s distinct chemical structure allows for specific applications in medicinal chemistry and industrial processes .

Properties

Molecular Formula

C16H11ClO3

Molecular Weight

286.71 g/mol

IUPAC Name

7-[(4-chlorophenyl)methoxy]chromen-2-one

InChI

InChI=1S/C16H11ClO3/c17-13-5-1-11(2-6-13)10-19-14-7-3-12-4-8-16(18)20-15(12)9-14/h1-9H,10H2

InChI Key

BAVJMUHAPDEZIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)O2)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

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